molecular formula C21H26N2S2 B14328613 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine CAS No. 110570-77-9

2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine

Cat. No.: B14328613
CAS No.: 110570-77-9
M. Wt: 370.6 g/mol
InChI Key: JLWZPHYUNBPSDK-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core, a piperidine ring, and a methylsulfanyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phenothiazine core.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a methylthiolating agent reacts with the phenothiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenothiazine core or the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)ethanol
  • Biperiden
  • N-[3-(methylsulfanyl)propyl]-2-(piperidin-1-yl)aniline

Uniqueness

2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is unique due to the presence of the methylsulfanyl group and the specific arrangement of the piperidine ring and phenothiazine core. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

110570-77-9

Molecular Formula

C21H26N2S2

Molecular Weight

370.6 g/mol

IUPAC Name

2-methylsulfanyl-10-(3-piperidin-1-ylpropyl)phenothiazine

InChI

InChI=1S/C21H26N2S2/c1-24-17-10-11-21-19(16-17)23(18-8-3-4-9-20(18)25-21)15-7-14-22-12-5-2-6-13-22/h3-4,8-11,16H,2,5-7,12-15H2,1H3

InChI Key

JLWZPHYUNBPSDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCCCC4

Origin of Product

United States

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